Product packaging for 5-(1-Chloroethyl)benzo[d]thiazole(Cat. No.:CAS No. 1884155-70-7)

5-(1-Chloroethyl)benzo[d]thiazole

Cat. No.: B2733751
CAS No.: 1884155-70-7
M. Wt: 197.68
InChI Key: VBLITEVHYIURRX-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)benzo[d]thiazole (CAS 1884155-70-7) is a high-purity benzothiazole derivative with a molecular formula of C9H8ClNS and a molecular weight of 197.68 g/mol . This compound is a structurally versatile intermediate in organic synthesis and pharmaceutical research. Benzothiazole derivatives are a highly important class of heterocyclic compounds recognized for their broad spectrum of pharmacological and biological activities . They serve as privileged scaffolds in the discovery and development of therapeutic agents, with documented applications as precursors for fungicides, anti-tuberculosis agents, anti-convulsants, anti-inflammatory drugs, and anti-cancer treatments . The specific chloroethyl side chain on the benzothiazole core makes this compound a valuable building block for further chemical functionalization, such as in nucleophilic substitution reactions or as a precursor in the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNS B2733751 5-(1-Chloroethyl)benzo[d]thiazole CAS No. 1884155-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-chloroethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLITEVHYIURRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Compound: 5 1 Chloroethyl Benzo D Thiazole

Synthesis and Formation

The synthesis of benzothiazole (B30560) derivatives often involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. mdpi.com For instance, 2-substituted benzothiazoles can be prepared by reacting 2-aminothiophenol with aldehydes, carboxylic acids, or acid chlorides. derpharmachemica.commdpi.com Microwave-assisted synthesis has also been employed to produce benzothiazole derivatives efficiently. mdpi.com

A specific patent mentions the use of this compound as an intermediate. google.com While the exact synthesis of this specific compound is not detailed, it is plausible that it is formed through the chlorination of a corresponding alcohol precursor, 5-(1-hydroxyethyl)benzo[d]thiazole. This precursor could potentially be synthesized by the reaction of a suitable benzothiazole derivative with acetaldehyde.

Chemical Structure and Properties

The chemical structure of this compound features the core benzothiazole ring system with a 1-chloroethyl group attached at the 5-position of the benzene (B151609) ring.

PropertyValue
IUPAC Name 5-(1-chloroethyl)-1,3-benzothiazole
Molecular Formula C9H8ClNS
Appearance Likely a solid or oil

Note: The properties in this table are predicted based on the structure and data for related compounds. Experimental data for this specific compound is limited in publicly available literature.

The presence of the chloroethyl group introduces a chiral center, meaning this compound can exist as two enantiomers. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions.

Spectroscopic Data

¹H NMR: Signals corresponding to the aromatic protons on the benzothiazole ring, a quartet for the methine (CH) proton of the ethyl group, and a doublet for the methyl (CH₃) protons. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the benzothiazole ring.

¹³C NMR: Resonances for the carbon atoms of the benzothiazole ring system, as well as for the two carbons of the chloroethyl side chain.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of a chlorine atom or the ethyl group.

Infrared (IR) Spectroscopy: Absorption bands characteristic of the C=N and C=C stretching vibrations of the aromatic system, as well as C-H and C-Cl stretching vibrations.

Chemical Reactions and Utility in Synthesis

The primary utility of this compound appears to be as a synthetic intermediate. google.com The chloroethyl group provides a reactive site for further chemical transformations.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups at this position. This is a common strategy for building more complex molecules. A patent describes its reaction with a spiro compound to form a glycosidase inhibitor. google.com

Elimination Reactions: Under basic conditions, elimination of hydrogen chloride could occur to form a vinylbenzothiazole derivative.

These reactions highlight the versatility of this compound as a building block in the synthesis of new chemical entities with potential biological activities.

General Synthetic Approaches to Benzo D Thiazole Derivatives

Classical Cyclization Reactions

Traditional methods for constructing the benzo[d]thiazole ring system have been the bedrock of benzothiazole (B30560) chemistry for over a century. These reactions typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

The most common and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.gov This approach is widely applicable and can be adapted to produce a diverse range of derivatives. The reaction generally proceeds through the formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic benzothiazole ring. ekb.eg

The reaction can be carried out with aldehydes, ketones, carboxylic acids, acyl chlorides, and even nitriles. nih.govmdpi.comscinito.aiorganic-chemistry.org The choice of reactant and reaction conditions can be tailored to achieve desired substitutions on the thiazole ring. For instance, condensation with an aldehyde will typically yield a 2-aryl or 2-alkyl benzothiazole. mdpi.com The use of various catalysts, such as acids, bases, or metal salts, can facilitate these condensations, often improving yields and reaction times. ekb.egmdpi.com

Table 1: Examples of Catalysts Used in the Condensation of 2-Aminobenzenethiol with Aldehydes

Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
H₂O₂/HCl Ethanol Room Temperature 1 h Excellent mdpi.com
NH₄Cl Methanol-water Room Temperature 1 h High nih.govmdpi.com
SnP₂O₇ Not specified Not specified 8-35 min 87-95 mdpi.com

The Hantzsch thiazole synthesis is a fundamental reaction in heterocyclic chemistry, typically involving the reaction of an α-haloketone with a thioamide to form a thiazole ring. wikipedia.orgsynarchive.com While the classical Hantzsch synthesis builds the thiazole ring from acyclic precursors, its principles can be adapted for the formation of fused systems like benzothiazoles. mdpi.com

In an adaptation for benzothiazoles, a derivative of 2-aminobenzenethiol could potentially react with a suitable dielectrophilic partner that provides the remaining two atoms of the thiazole ring. However, the more direct and common route remains the condensation of 2-aminobenzenethiol with a one-carbon electrophile. The Hantzsch synthesis is more frequently employed for the synthesis of non-fused thiazoles. mdpi.com The reaction conditions can influence the regioselectivity of the final product, particularly when using substituted thioureas under acidic conditions. rsc.org

Modern Synthetic Strategies

Recent advancements in synthetic methodology have led to the development of more sophisticated and efficient ways to construct the benzo[d]thiazole skeleton. These modern strategies often offer advantages in terms of yield, substrate scope, and environmental impact. mdpi.com

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiazoles are no exception. bohrium.com Catalysts based on palladium and copper are particularly prominent in this area. acs.orgnih.govfigshare.com These methods often involve the formation of carbon-sulfur and carbon-nitrogen bonds through cross-coupling reactions. For example, a suitably substituted aniline (B41778) derivative can be coupled with a sulfur source in the presence of a transition metal catalyst to form the benzothiazole ring.

One notable approach involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles, which provides an efficient route to 2-substituted benzothiazoles. scinito.aiorganic-chemistry.org Palladium-catalyzed reactions have also been developed for the intramolecular cyclization of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov These methods are valued for their high efficiency and tolerance of various functional groups. acs.orgnih.govfigshare.com

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Benzothiazoles

Catalyst System Reactants Product Type Reference
Cu(OAc)₂ 2-Aminobenzenethiol, Nitriles 2-Substituted benzothiazoles organic-chemistry.org
Pd(OAc)₂ N-aryl-N',N'-dialkylthioureas 2-(Dialkylamino)benzothiazoles nih.gov
RuCl₃ N-arylthioureas 2-Aminobenzothiazoles nih.gov

In line with the growing emphasis on sustainable chemistry, metal-free synthetic routes to benzothiazoles have gained significant attention. researchgate.netmdpi.com These methods avoid the use of potentially toxic and expensive heavy metals. Common strategies include oxidative cyclizations using alternative oxidants and reactions promoted by non-metallic catalysts.

For instance, iodine has been used to promote the condensation of 2-aminothiophenol (B119425) with aldehydes. organic-chemistry.org Another approach utilizes elemental sulfur as a traceless oxidizing agent in a solvent-free and catalyst-free reaction between alkylamines and o-aminothiophenols. organic-chemistry.org Visible-light-induced, metal-free, and oxidant-free cyclization of ortho-isocyanoaryl thioethers represents another innovative strategy. mdpi.com

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to create more environmentally benign processes. bohrium.comacs.org This includes the use of greener solvents (like water or ethanol), solvent-free reaction conditions, microwave irradiation, and the use of recyclable catalysts. nih.govmdpi.comresearchgate.net

Many of the modern synthetic strategies, including some metal-free approaches, align with green chemistry principles. For example, the use of ammonium (B1175870) chloride in a methanol-water mixture for the condensation of 2-aminobenzenethiol with aldehydes is considered a green method due to the mild conditions and recyclable catalyst. nih.govmdpi.com Similarly, microwave-assisted synthesis in ionic liquids provides a rapid and solvent-free route to 2-arylbenzothiazoles. organic-chemistry.org The development of catalysts derived from natural and abundant materials, such as clay minerals, also represents a significant step towards sustainable benzothiazole synthesis. researchgate.net

Microwave-Assisted and Ultrasound-Promoted Syntheses

Modern synthetic chemistry increasingly utilizes energy sources like microwave irradiation and ultrasound to accelerate reactions, improve yields, and promote greener processes. These techniques have been successfully applied to the synthesis of benzo[d]thiazole derivatives, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for creating heterocyclic scaffolds, including benzothiazoles. d-nb.info This method often leads to dramatically reduced reaction times, cleaner reactions, and higher yields. For instance, the synthesis of various benzimidazole, benzoxazole, and benzothiazole derivatives has been efficiently achieved using microwave assistance, sometimes without the need for a catalyst. researchgate.netacs.org One-pot, three-component reactions under microwave irradiation can produce complex fused-ring systems, such as phenylbenzo rsc.orgresearchgate.netthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-ones, in good yields without a catalyst or solvent, and a simple purification process. researchgate.netbohrium.com These rapid, catalyst-free, and solvent-free conditions highlight the efficiency and environmental benefits of this approach. researchgate.netbohrium.com Researchers have successfully synthesized a range of thiazole and benzodifuran derivatives using both conventional and microwave methods, noting the significant improvement in reaction efficiency with the latter. d-nb.info

Ultrasound-Promoted Synthesis: Ultrasonic irradiation provides another environmentally benign approach for synthesizing thiazole derivatives. bepls.com This technique uses acoustic cavitation to create localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. Ultrasound has been employed in the catalyst-free, multi-component synthesis of N-(4-arylthiazol-2-yl)hydrazones in water, resulting in high yields and short reaction times. mdpi.com The use of water as a solvent further enhances the green credentials of this methodology. bepls.commdpi.com Studies have shown that ultrasound-assisted synthesis can be more efficient than silent (conventional) conditions, as demonstrated in the preparation of imidazo[2,1-b]thiazoles and benzo[d]imidazo[2,1-b]thiazoles, which achieved yields of 79% to 98%. mdpi.com The application of ultrasound can often eliminate the need for catalysts in organic reactions. researchgate.net

MethodReactantsConditionsProductsYieldKey AdvantagesReference
Microwave-Assisted2-hydroxy-4H-benzo rsc.orgresearchgate.netthiazolo[3,2-a]pyrimidin-4-one, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamineSolvent-free, catalyst-freePhenylbenzo rsc.orgresearchgate.netthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivativesGoodRapid, one-pot, avoids chromatography researchgate.netbohrium.com
Microwave-AssistedDibenzofuran derivatives, substituted thiosemicarbazonesMicrowave irradiationThiazole-substituted dibenzofuransNot specifiedEffective for new scaffold generation d-nb.info
Ultrasound-PromotedAromatic aldehydes/ketones, substituted phenacyl bromideCatalyst-free, water as solventN-(4-arylthiazol-2-yl)hydrazones86-95%Shorter reaction times, high yields mdpi.com
Ultrasound-Promoted2-aminoazines, isocyanides, 2-chloro-3-formyl-quinolineNeat conditions, 60 °CImidazo[2,1-b]thiazoles and Benzo[d]imidazo[2,1-b]thiazoles79-98%Good to excellent yields mdpi.com

Regioselectivity and Stereoselectivity Considerations in Benzo[d]thiazole Synthesis

The biological activity of benzo[d]thiazole derivatives is highly dependent on their substitution pattern. Therefore, controlling the regioselectivity (where substituents attach) and stereoselectivity (the spatial arrangement of atoms) during synthesis is of paramount importance.

Control of Substitution Patterns on the Benzene and Thiazole Rings

Regioselectivity in the synthesis of benzo[d]thiazoles is crucial for creating specific isomers. The final substitution pattern is determined by the starting materials and the reaction mechanism.

The synthesis of substituted 2-aminobenzothiazoles can be achieved via the intramolecular oxidative coupling of N-arylthioureas using catalysts like RuCl₃ or Pd(OAc)₂. mdpi.com The position of substituents on the resulting benzothiazole core is dictated by the substitution pattern of the initial N-arylthiourea. Similarly, the Herz reaction, which involves reacting an aniline with sulfur monochloride, can lead to substituted benzo researchgate.netrsc.orgscispace.comdithiazoles, where the position of the new ring is influenced by the electronic properties of substituents on the aniline starting material. mdpi.com

One-pot, metal-free procedures have been developed for the regioselective synthesis of benzo[d]imidazo[2,1-b]thiazole analogues from 2-aminobenzothiazoles and other reagents. researchgate.netrsc.orgrsc.org The substituents on the benzene and pyridine (B92270) substrates employed in these reactions direct the outcome, yielding specific products in moderate to good yields. rsc.orgrsc.org For example, cyclocondensation reactions involving (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoethanethioamide with α-bromocarbonyl compounds lead to new thiazole derivatives in a regioselective manner. scispace.com

Furthermore, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the ability to control substitution at four different positions on the bicyclic system. acs.org This is achieved by forming the benzo[d]thiazole ring from 4-aminobenzoates, where protecting groups like tert-butyldimethylsilyl are used to direct reactions to specific hydroxyl groups. acs.org The position of halogen atoms or other electron-withdrawing groups on the phenyl ring of benzyloxybenzo[d]thiazole derivatives has been shown to significantly affect their biological activity, underscoring the importance of regiochemical control. mdpi.com

Chiral Induction and Enantioselective Synthesis (if applicable to this class)

Enantioselective synthesis is highly relevant for benzo[d]thiazole derivatives, especially for molecules like 5-(1-Chloroethyl)benzo[d]thiazole which possess a chiral center. The synthesis of optically active heterocycles is critical as different enantiomers can have vastly different biological effects.

While limited, reports on the enantioselective synthesis of homobenzotetramisole (HBTM), a benzothiazolopyrimidine, do exist. rsc.org Early methods involved using amino-alcohols from the chiral pool of amino acids. rsc.org More advanced approaches utilize chiral phosphoric acid catalysis for the asymmetric construction of benzothiazolopyrimidines from 2-benzothioazolimines and enecarbamates, achieving high yields and excellent enantioselectivities (up to 99% ee). rsc.org This catalytic asymmetric approach provides direct access to these chiral heterocycles. rsc.org

Another example involves the synthesis of enantiomerically pure sultams containing a benzo[d]thiazole moiety, which can then be used as chiral auxiliaries in asymmetric reactions like the Diels-Alder reaction, achieving diastereoselectivity up to 94:6. researchgate.net The synthesis of the antibiotic Thiamphenicol, which has two chiral centers, has been approached using chiral catalytic methods to avoid resolution processes and improve atom economy. google.com These methods highlight the potential for creating specific stereoisomers of complex molecules containing the benzothiazole core. google.com

Reactivity and Transformational Chemistry of 5 1 Chloroethyl Benzo D Thiazole

Reactions Involving the 1-Chloroethyl Substituent

The 1-chloroethyl group attached to the C5 position of the benzothiazole (B30560) ring is the primary site for a variety of chemical modifications, including nucleophilic substitutions, eliminations, and radical reactions.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon atom bearing the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This SN2-type reaction is a cornerstone of the synthetic utility of this compound. A general scheme for this transformation is the reaction of 5-(1-chloroethyl)benzo[d]thiazole with a nucleophile (Nu-) to yield the corresponding substituted product.

A notable example of this reactivity is found in patent literature, where this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be reacted with various nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. The synthesis of this compound itself is achieved from 1-(benzo[d]thiazol-5-yl)ethan-1-ol by treatment with thionyl chloride, a standard method for converting alcohols to alkyl chlorides. google.comgoogle.com

The following table illustrates potential nucleophilic substitution reactions with various nucleophiles, based on established reactivity patterns of similar chloroalkyl-heterocycles.

Nucleophile (Nu-)Reagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)1-(Benzo[d]thiazol-5-yl)ethan-1-ol
AlkoxideSodium Methoxide (NaOCH3)5-(1-Methoxyethyl)benzo[d]thiazole
ThiolateSodium Thiophenolate (NaSPh)5-(1-(Phenylthio)ethyl)benzo[d]thiazole
AmineAmmonia (NH3)1-(Benzo[d]thiazol-5-yl)ethan-1-amine
CyanideSodium Cyanide (NaCN)2-(Benzo[d]thiazol-5-yl)propanenitrile
Azide (B81097)Sodium Azide (NaN3)5-(1-Azidoethyl)benzo[d]thiazole

Elimination Reactions to Form Unsaturated Linkers

Under the influence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 5-vinylbenzo[d]thiazole. libretexts.orguci.edu This dehydrohalogenation process involves the abstraction of a proton from the methyl group and the concurrent expulsion of the chloride ion, leading to the formation of a carbon-carbon double bond.

The regioselectivity of this elimination is straightforward as there is only one type of beta-hydrogen available for abstraction. The use of a bulky base, such as potassium tert-butoxide, is often preferred to minimize the competing SN2 substitution reaction. uci.edu

Reaction Scheme:

This compound + Base → 5-Vinylbenzo[d]thiazole + BH + Cl-

This transformation is significant as it introduces a vinyl group, which can participate in various polymerization and cycloaddition reactions, further expanding the synthetic utility of the benzothiazole core.

Radical Reactions and Mechanistic Pathways

While less common than ionic reactions for this specific substrate, the 1-chloroethyl group can potentially participate in free-radical reactions. wikipedia.orgyoutube.comsavemyexams.com For instance, under UV irradiation or in the presence of a radical initiator, further halogenation at the alpha-carbon could occur, although this is generally less controlled.

A more synthetically relevant radical process would be a radical-initiated substitution or coupling reaction. The C-Cl bond can be homolytically cleaved under specific conditions to generate a secondary radical centered on the ethyl group. This radical could then be trapped by various radical acceptors.

Mechanistic Steps in a Hypothetical Radical Reaction:

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to generate radicals.

Propagation:

The initiator radical abstracts the chlorine atom from this compound to form a secondary alkyl radical.

This alkyl radical reacts with another molecule (e.g., a trapping agent) to form the product and a new radical, which continues the chain.

Termination: Two radicals combine to terminate the chain reaction.

The stability of the benzylic-like radical intermediate would influence the feasibility of such reactions. libretexts.orgorganicchemistrytutor.com

Transformations of the Benzo[d]thiazole Heterocyclic Ring System

The benzothiazole ring itself is a robust aromatic system that can undergo transformations, primarily on the benzene (B151609) moiety through electrophilic substitution and, under certain conditions, on the thiazole (B1198619) ring via nucleophilic attack.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzothiazole ring is a fused aromatic system, and the benzene part can undergo electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused thiazole ring and the 1-chloroethyl substituent at the C5 position. The thiazole ring is generally considered to be deactivating towards electrophilic attack. Resonance analysis suggests that electrophilic substitution on the benzothiazole ring tends to occur at the 4 and 6 positions. chemistryjournal.net

The 1-chloroethyl group at C5 is an ortho-, para-directing deactivator. Therefore, incoming electrophiles would be directed to the C4 and C6 positions. However, the C6 position is sterically less hindered.

Examples of Potential Electrophilic Aromatic Substitution Reactions:

ReactionReagentExpected Major Product(s)
NitrationHNO3/H2SO45-(1-Chloroethyl)-6-nitrobenzo[d]thiazole
HalogenationBr2/FeBr36-Bromo-5-(1-chloroethyl)benzo[d]thiazole
SulfonationFuming H2SO4This compound-6-sulfonic acid
Friedel-Crafts AcylationCH3COCl/AlCl36-Acetyl-5-(1-chloroethyl)benzo[d]thiazole

Studies on the bromination of aminobenzothiazoles have shown that substitution occurs at positions ortho and para to the activating amino group. rsc.org This provides an analogy for the directing effects of substituents on the benzothiazole nucleus.

Nucleophilic Attack on the Thiazole Ring

The thiazole ring within the benzothiazole system is generally electron-deficient and can be susceptible to nucleophilic attack, particularly at the C2 position. mdpi.com This reactivity is significantly enhanced if the nitrogen atom of the thiazole ring is quaternized to form a benzothiazolium salt. wikipedia.org

In the case of this compound, direct nucleophilic attack on the neutral thiazole ring is challenging and would require highly reactive nucleophiles and harsh conditions. However, if the compound is first alkylated at the nitrogen atom to form a 3-alkyl-5-(1-chloroethyl)benzothiazolium salt, the C2 position becomes highly electrophilic and readily attacked by nucleophiles.

Reaction Scheme for Activation and Nucleophilic Attack:

Quaternization: this compound + R-X → 3-Alkyl-5-(1-chloroethyl)benzothiazolium salt

Nucleophilic Addition: 3-Alkyl-5-(1-chloroethyl)benzothiazolium salt + Nu- → 2-Nu-3-alkyl-5-(1-chloroethyl)-2,3-dihydrobenzo[d]thiazole

This sequence opens up a wide range of possibilities for functionalizing the C2 position of the benzothiazole ring system.

Ring-Opening and Re-cyclization Processes

The benzothiazole ring, while aromatic, can undergo ring-opening under specific conditions, often initiated by nucleophilic or oxidative attack. These reactions can lead to the formation of versatile intermediates that can be subsequently re-cyclized to form new heterocyclic systems.

One notable pathway is the oxidative ring-opening of benzothiazole derivatives. researchgate.netscholaris.cacdnsciencepub.com For instance, treatment with an oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent can lead to the cleavage of the thiazole ring to form an acylamidobenzene sulfonate ester. researchgate.netscholaris.cacdnsciencepub.com This transformation is significant as it introduces two new functional groups—a free thiol (after reduction) and an acyl amide—providing handles for further synthetic modifications. cdnsciencepub.com The reaction is believed to proceed via the opening of the thiazole ring followed by oxidation of the resulting thiol. researchgate.netcdnsciencepub.com

Another important class of ring-opening reactions proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com This is particularly relevant for related dithiazole systems and provides insight into potential pathways for benzothiazoles. In this mechanism, a nucleophile attacks the heterocyclic ring, inducing a ring-opening to form an intermediate, which then undergoes an intramolecular re-cyclization to furnish a new heterocyclic product. mdpi.com For example, reactions of certain dithiazoles with amines proceed through a nucleophilic attack at a sulfur atom, leading to a disulfide intermediate that subsequently re-cyclizes. mdpi.com

Furthermore, copper- or iron-catalyzed reactions of benzothiazoles with various partners can proceed through a ring-opening mechanism. The benzothiazole first provides 2-aminothiophenol (B119425) via catalyst-mediated ring cleavage. This intermediate can then condense with an aldehyde, for example, to form an imine which undergoes intramolecular cyclization and oxidative dehydrogenation to yield a 2-substituted benzothiazole. rsc.org This sequence highlights a dynamic equilibrium where the benzothiazole ring can be opened and reformed to achieve functionalization.

Oxidation and Reduction of the Thiazole Ring

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. As mentioned previously, strong oxidizing agents can lead to a complete oxidative ring-opening, yielding sulfonate esters. researchgate.netscholaris.cacdnsciencepub.com The formation of benzothiazole N-oxides can also be considered an oxidative transformation, though under the conditions that lead to ring-opening, the N-oxide is often not the final isolated product. scholaris.cacdnsciencepub.com In some contexts, such as with thiazolo[5,4-d]thiazole-based covalent organic frameworks, photogenerated holes can participate in the oxidation of the thiazole ring structure.

Reduction: The reduction of the benzothiazole ring is a key transformation that yields benzothiazoline (B1199338). Benzothiazolines are effective hydrogen donors and have been employed as reducing agents in organocatalytic transfer hydrogenation reactions. nih.govacs.org For instance, in the presence of a chiral phosphoric acid catalyst, a benzothiazoline can reduce a ketimine to a chiral amine, during which the benzothiazoline is oxidized back to the aromatic benzothiazole. acs.org The reduction of the C=N bond of the thiazole ring can be achieved using various reducing agents. A practical method for the reduction of benzothiazole involves using a Mg/MeOH system. researchgate.net Another reported method involves the use of sodium in liquid ammonia, which can reductively cleave the thiazole ring. researchgate.net Additionally, catalytic hydrogenation is a viable method for reducing substituents on the benzothiazole ring, such as a nitro group, without affecting the core structure, as demonstrated with Pt/CeO2 catalysts. nih.gov

Mechanistic Investigations of Key Reactions

Proposed Reaction Mechanisms for Functional Group Interconversions

A pivotal functional group interconversion for the title compound is the synthesis of the 5-(1-chloroethyl) group from the corresponding alcohol, 1-(benzo[d]thiazol-5-yl)ethan-1-ol. This is typically achieved using thionyl chloride (SOCl₂). The mechanism involves the initial attack of the alcohol's oxygen atom on the sulfur atom of SOCl₂, displacing a chloride ion. libretexts.org This step converts the hydroxyl group into a chlorosulfite, which is a much better leaving group. The released chloride ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion, leading to inversion of configuration and cleavage of the C-O bond. libretexts.org The unstable chlorosulfurous acid (HOSCl) intermediate decomposes into sulfur dioxide (SO₂) gas and hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.comlibretexts.org

For the reactivity of the ring itself, the mechanism of oxidative ring-opening has been investigated. It is proposed that the reaction begins with the opening of the thiazole ring, which is then followed by the oxidation of the sulfur atom. researchgate.netcdnsciencepub.com Evidence for this is the isolation of a methyl sulfonate ester intermediate, which suggests the ring cleavage occurs before the final oxidation state of sulfur is reached. scholaris.cacdnsciencepub.com

The ANRORC mechanism provides a framework for understanding certain nucleophilic substitution and ring transformation reactions. mdpi.com This pathway involves the A ddition of a N ucleophile to the ring, subsequent R ing O pening to form an acyclic intermediate, and finally R ing C losure to yield the product. In related dithiazole systems, this has been shown to involve nucleophilic attack on a sulfur atom to form a disulfide intermediate, which then undergoes intramolecular cyclization. mdpi.com

Intermediates Isolation and Characterization

The direct isolation and characterization of reactive intermediates for reactions involving this compound are not extensively detailed in the literature. However, mechanistic studies on analogous benzothiazole systems have successfully identified key intermediates, providing strong evidence for the proposed reaction pathways.

In the study of oxidative ring-opening of benzothiazole with MMPP in methanol, a crucial methyl sulfonate ester intermediate was successfully isolated and characterized by NMR and X-ray crystallography. scholaris.cacdnsciencepub.com This finding was pivotal in establishing that the thiazole ring-opening precedes the oxidation of the sulfur atom to the final sulfonate ester state. researchgate.netscholaris.cacdnsciencepub.com

In copper-catalyzed reactions of benzothiazoles that proceed via ring-opening, the formation of 2-aminothiophenol and a subsequent imine (from condensation with an aldehyde) are proposed as key intermediates before re-cyclization and oxidative dehydrogenation. rsc.org Similarly, in some transformations, disulfide intermediates are proposed following a ring-opening event, which then undergo intramolecular condensation to form the final product. rsc.org While these are often transient, their existence is supported by control experiments and mechanistic rationale. rsc.org

The conversion of the alcohol to the chloroethyl group proceeds through a chlorosulfite ester intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is formed after the alcohol attacks thionyl chloride. While generally not isolated due to its high reactivity, its formation is a cornerstone of the accepted mechanism for this type of chlorination reaction.

Derivatization Strategies for Expanding 5 1 Chloroethyl Benzo D Thiazole Chemical Space

Functionalization at Peripheral Positions

Peripheral functionalization is a key strategy for modulating the physicochemical and pharmacological properties of the core benzothiazole (B30560) structure. This can be achieved by targeting either the chloroethyl side chain or the benzene (B151609) portion of the bicyclic system.

The 1-chloroethyl group at the 5-position is the most reactive site for initial derivatization. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of the parent molecule.

A primary application of this reactivity is in the synthesis of more complex molecules where the benzothiazole moiety is attached to another scaffold via the ethyl linker. For instance, 5-(1-Chloroethyl)benzo[d]thiazole is used as a key intermediate in the synthesis of spiro compounds that act as glycosidase inhibitors. google.com In a typical reaction, it is treated with a nucleophilic amine, such as 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, in the presence of a base like triethylamine (B128534) (Et₃N) to yield the corresponding N-alkylated product. google.com

Another significant transformation is the vicarious nucleophilic substitution (VNS) reaction. Carbanions of (chloroethyl)benzothiazole can react with nitroarenes, leading to the formation of nitrobenzyl heterocycles. researchgate.net This method provides a powerful tool for forging new carbon-carbon bonds at the benzylic position of the ethyl side chain. wisc.edu The chloride products can also be seamlessly derivatized in subsequent coupling steps with various nucleophiles, including amines and azoles, which might otherwise be sensitive to oxidative conditions. wisc.edu

The synthesis of the starting material, 1-(benzo[d]thiazol-5-yl)ethan-1-ol, and its subsequent chlorination highlights the process. The alcohol is treated with thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758) (DCM) at low temperatures to produce this compound in high yield. google.comgoogle.com

Reaction TypeNucleophile/ReagentConditionsProduct ClassReference
Nucleophilic Substitution3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneEt₃N, Acetonitrile, 80°CSpiro-substituted benzothiazoles google.com
Nucleophilic SubstitutionAmines, AzolesMild baseAmine/Azole-substituted ethylbenzothiazoles wisc.edu
Vicarious Nucleophilic SubstitutionNitroarenesBase (e.g., t-BuOK)Nitrobenzyl-substituted benzothiazoles researchgate.net
Chlorination (Precursor Synthesis)Thionyl chloride (SOCl₂)DCM, 0-10°CThis compound google.comgoogle.com

While the chloroethyl side chain is the most common point of initial modification, the benzene portion of the benzo[d]thiazole nucleus can also be functionalized to further expand chemical diversity. The existing substituent at the 5-position influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. Generally, the benzothiazole ring system can undergo substitutions at positions 4, 6, and 7. unam.mxacs.org

For example, in the development of DNA gyrase inhibitors, modifications at the 4- and 6-positions of the benzothiazole scaffold have been crucial. Introduction of a carboxylic acid group at the 6-position and a benzyloxy substituent at the 4-position led to potent inhibitors. acs.org While these examples start from precursors other than this compound, they illustrate the feasibility and importance of functionalizing the benzene ring to modulate biological activity. Such derivatizations can introduce groups that serve as hydrogen bond donors/acceptors, improve solubility, or provide additional points for linker attachment. unam.mxijpsr.com

Position of DerivatizationFunctional Group IntroducedPurpose/Example ApplicationReference
4-positionBenzyloxy groupDNA Gyrase Inhibitors acs.org
6-positionCarboxylic acidDNA Gyrase Inhibitors acs.org
6-positionAmidinium groupAntioxidant Activity unam.mx
7-positionChloro, Fluoro groupsAntidiabetic Agents ijpsr.com

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating Benzo[d]thiazole

Building upon the core benzothiazole scaffold, advanced strategies involve creating larger, more complex molecular architectures. These include fusing additional rings to the benzothiazole system or linking it to other heterocyclic scaffolds to create hybrid molecules.

Annulation, or ring-forming, reactions are a powerful method for constructing polycyclic systems. The benzothiazole nucleus can serve as a building block for a variety of fused heterocyclic structures. These reactions often involve the cyclization of a precursor that has been attached to the benzothiazole core.

For example, fused pyrimido[2,1-b]benzothiazole derivatives can be synthesized via the Biginelli reaction, a multicomponent reaction involving a benzothiazole derivative, a 1,3-diketone, and an aldehyde. nih.gov Other important fused systems include:

Benzothiazolo[3,2-a]pyrimidin-4-ones : These can be synthesized through the combination of cyclization and palladium-catalyzed cross-coupling reactions. d-nb.info

Benzothiazolo[2,3-b]quinazolin-12-ones : These structures are also accessible through cyclization strategies, and their derivatives can be further functionalized using methods like the Buchwald-Hartwig and Sonogashira reactions. d-nb.info

Benzothiazolo[2,3-c] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazol-3-ones : These are formed by reacting 2-aminobenzothiazole (B30445) derivatives with chlorocarbonylsulfenyl chloride. sci-hub.se

These multi-ring systems often exhibit unique biological activities due to their rigid, planar structures which can facilitate intercalation with DNA or specific binding to enzyme active sites.

Precursor MoietyReagents for CyclizationResulting Fused SystemReference
2-Aminobenzothiazole1,3-Diketone, AldehydePyrimido[2,1-b]benzothiazole nih.gov
2-AminobenzothiazoleEthyl acetoacetate (B1235776) derivativeBenzothiazolo[3,2-a]pyrimidin-4-one d-nb.info
2-Aminobenzothiazole2-Halobenzoic acid derivativeBenzothiazolo[2,3-b]quinazolin-12-one d-nb.info
2-AminobenzothiazoleChlorocarbonylsulfenyl chlorideBenzothiazolo[2,3-c] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazol-3-one sci-hub.se

Connecting the this compound scaffold to other pharmacologically relevant moieties via chemical linkers is a common strategy in drug discovery to create hybrid molecules. This approach aims to combine the properties of two different scaffolds to achieve synergistic effects or multi-target activity. nih.govnih.gov The reactive chloroethyl group is ideal for this purpose.

Key examples include:

Triazole Hybrids : The azide (B81097) group, which can be introduced by reacting this compound with sodium azide, is a precursor for forming 1,2,3-triazole rings through azide-alkyne cycloaddition reactions. This "click chemistry" approach is highly efficient for linking the benzothiazole scaffold to other molecules. mdpi.com

Piperazine Hybrids : The benzothiazole nucleus has been linked to arylpiperazine moieties through thioalkyl chains. These hybrids have shown high affinity for serotonin (B10506) receptors. researchgate.net

Siderophore Mimic Conjugates : To enhance uptake by bacteria, benzothiazole-based DNA gyrase inhibitors have been conjugated to siderophore mimics, which are iron-chelating compounds. The linkage is typically formed via an amide bond with a carboxylic acid-functionalized benzothiazole. nih.gov

Tetrahydropyrimidine (B8763341) Hybrids : Benzimidazole and benzothiazole bioisosteres have been linked to a tetrahydropyrimidine unit to create novel antibacterial agents. nih.gov

Linked ScaffoldLinker TypeTherapeutic Target/ApplicationReference
Various alkynes1,2,3-TriazoleGeneral hybrid synthesis mdpi.com
ArylpiperazineThioalkyl chain5-HT₁ₐ Serotonin Receptors researchgate.net
Siderophore mimicAmideAntibacterial (DNA Gyrase) nih.gov
TetrahydropyrimidineDirect bond (from precursor)Antibacterial nih.gov
Pyrrolidine/AzepaneAlkyloxy chainMulti-target Alzheimer's ligands nih.govuniba.it

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large collections, or libraries, of related compounds for high-throughput screening. publish.csiro.aupublish.csiro.au The benzothiazole scaffold is considered a "privileged structure" because it is capable of binding to multiple biological targets, making it an excellent candidate for library synthesis. ijpsr.comacs.org

Strategies for building benzothiazole-based libraries often employ solid-phase synthesis, where the growing molecule is attached to a resin bead. nih.gov This simplifies purification, as excess reagents can be washed away after each reaction step. For example, a one-bead-one-compound (OBOC) library of peptoids was created by incorporating heterocyclic building blocks, including thiazoles, into the molecular backbone. researchgate.net

Diversity-oriented synthesis (DOS) is another approach used to generate structurally diverse and complex molecules from simple starting materials. An iodine-catalyzed oxidative cyclization of β-ketothioamides has been developed to simultaneously produce multiple classes of novel benzothiazole derivatives in a single reaction vessel. publish.csiro.aupublish.csiro.au Such methods are invaluable for exploring chemical space efficiently and discovering new lead compounds. nih.govmdpi.com

ApproachKey Reaction/MethodAdvantagesReference
Diversity-Oriented SynthesisIodine-catalyzed oxidative cyclization of β-ketothioamidesRapid generation of diverse benzothiazole analogues publish.csiro.aupublish.csiro.au
Solid-Phase SynthesisAttachment to resin, sequential reactionsSimplified purification, suitability for automation nih.govresearchgate.net
One-Bead-One-Compound (OBOC)Incorporation of thiazole (B1198619) units into peptoid backboneHigh-density library format, ease of screening researchgate.net
Multicomponent ReactionsBiginelli reactionHigh efficiency, atom economy, complexity generation nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Benzo D Thiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR for Structural Assignment

¹H (proton) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(1-Chloroethyl)benzo[d]thiazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzothiazole (B30560) ring system and the 1-chloroethyl side chain. The aromatic protons would appear in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methine and methyl protons of the chloroethyl group would appear in the upfield region, with their coupling providing confirmation of the side chain's structure.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. The spectrum of this compound would display unique signals for each carbon atom in the benzothiazole core and the side chain. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms like nitrogen, sulfur, and chlorine.

A detailed search of the scientific literature did not yield specific, published ¹H NMR or ¹³C NMR data for this compound. However, a patent describing its synthesis provides ¹H NMR data for its precursor, 1-(benzo[d]thiazol-5-yl)ethan-1-ol. researchgate.net

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic Protons
Data not available Data not available Data not available CH-Cl

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
Data not available Benzothiazole Carbons
Data not available CH-Cl

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the 1-chloroethyl side chain and the relationships between adjacent protons on the benzothiazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the 1-chloroethyl group on the benzothiazole ring by observing correlations between the side chain protons and the aromatic carbons.

Specific experimental 2D NMR data for this compound are not available in published literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

Elucidation of Molecular Formula and Fragmentation Patterns

Standard mass spectrometry would provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₉H₈ClNS).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the chlorine atom and cleavage of the ethyl side chain, providing further confirmation of the molecule's structure.

A thorough search did not locate specific published mass spectrometry or HRMS data, including fragmentation patterns, for this compound.

Table 3: Expected HRMS Data for this compound

Molecular Formula Calculated m/z Measured m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations for the aromatic and aliphatic portions.

C=N and C=C stretching vibrations characteristic of the benzothiazole ring system.

A C-Cl stretching vibration corresponding to the chloroethyl group.

Specific experimental IR spectroscopic data for this compound has not been found in the reviewed scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. If a suitable single crystal of this compound could be grown, this technique would provide an exact model of its solid-state conformation and confirm the connectivity of all atoms. This would be particularly useful for determining the precise arrangement of the 1-chloroethyl substituent relative to the planar benzothiazole ring.

There are no published X-ray crystallographic structures available for this compound in the scientific literature.

Computational and Theoretical Investigations of 5 1 Chloroethyl Benzo D Thiazole and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of benzothiazole (B30560) derivatives. scirp.org DFT methods are favored for their balance of computational efficiency and accuracy in predicting the molecular and electronic properties of organic compounds. scirp.orgscirp.org

The electronic structure of 5-(1-Chloroethyl)benzo[d]thiazole dictates its fundamental chemical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. scirp.org The HOMO energy level is an indicator of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy level reflects its capacity to accept electrons (electrophilicity). scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable, more reactive, and kinetically less stable, as electrons can be more easily excited to a higher energy state. mdpi.com For benzothiazole derivatives, substituents on the ring system significantly influence the HOMO-LUMO gap. scirp.orgscirp.org For instance, studies on various substituted benzothiazoles have shown that electron-withdrawing groups can lower both HOMO and LUMO energies and reduce the energy gap, thereby increasing reactivity. mdpi.comnih.gov The chloroethyl group at the 5-position of the benzothiazole ring is expected to influence the electron distribution across the fused aromatic system.

PropertyDescriptionTypical Calculated Value (for Benzothiazole Analogs)Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.-5.5 to -6.2 eV nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.-2.5 to -4.0 eV nih.gov
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.3.95 to 4.73 eV mdpi.comnbu.edu.sa
Dipole Moment (µ) Measure of the net molecular polarity.Varies with substitution scirp.org

Table 1: Key Electronic Properties Calculated for Benzothiazole Analogs. This interactive table summarizes important electronic properties and their significance, with typical value ranges derived from computational studies on related benzothiazole structures.

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and validation of synthesized compounds. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is highly effective for predicting the 1H and 13C NMR chemical shifts of organic molecules. mdpi.com Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions. researchgate.net The predicted chemical shifts for the aromatic protons and carbons of the benzothiazole core and the chloroethyl side chain can be compared with experimental spectra to confirm the structure of this compound. Studies on similar benzothiazole derivatives have shown good agreement between GIAO-calculated and experimental NMR data. mdpi.comnih.gov

Vibrational Spectroscopy (IR): Theoretical calculations can also compute the vibrational frequencies corresponding to the infrared (IR) spectrum of a molecule. mdpi.comresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching of the thiazole (B1198619) ring, or C-Cl stretching of the ethyl group. The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. mdpi.com These predicted spectra are invaluable for assigning the absorption bands observed in experimental IR measurements. researchgate.netnih.gov

NucleusPredicted Chemical Shift (δ, ppm) (GIAO/DFT)Typical Experimental Shift (δ, ppm)Reference
Aromatic Protons (Benzene Ring) 7.15 - 8.227.25 - 8.22 mdpi.com
Aromatic Carbons (Benzene Ring) 116 - 152116 - 151 researchgate.net
Thiazole Carbon (C2) ~167~167 nih.gov
Aliphatic Protons (-CHClCH₃) VariesVariesN/A
Aliphatic Carbons (-CHClCH₃) VariesVariesN/A

Table 2: Comparison of Predicted and Experimental NMR Chemical Shifts for Benzothiazole Analogs. This interactive table shows the typical ranges for NMR chemical shifts in benzothiazole derivatives, highlighting the predictive power of computational methods like GIAO.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic properties of static structures, molecular modeling and dynamics simulations explore the physical movements and conformational flexibility of molecules over time.

The 1-chloroethyl substituent at the 5-position of the benzothiazole ring introduces a degree of conformational freedom due to rotation around the C-C single bonds. Conformational analysis aims to identify the different possible spatial arrangements (conformers) of the molecule and determine their relative stabilities. Computational methods can systematically rotate the bonds and calculate the potential energy of each resulting conformation. The lowest energy conformer represents the most stable and probable structure of the molecule under given conditions. researchgate.net

Thermodynamic parameters such as enthalpy of formation (ΔH), Gibbs free energy (ΔG), and entropy (S) can be calculated to assess the stability of this compound. scirp.org These calculations can predict whether the formation of the molecule is thermodynamically favorable and provide insights into its persistence under various conditions. scispace.com

Computational chemistry is an indispensable tool for investigating reaction mechanisms. rsc.orgnih.gov For this compound, simulations can explore potential reactions, such as nucleophilic substitution or elimination at the chloroethyl side chain. These simulations map the entire reaction coordinate, from reactants to products, through the high-energy transition state. acs.org

By calculating the potential energy surface, researchers can identify the minimum energy pathway for a reaction and determine the activation energy (the energy barrier that must be overcome). nih.govresearchgate.net The structure of the transition state, a fleeting and unstable intermediate, can be located and characterized. scispace.com For example, studies on the atmospheric oxidation of benzothiazole and its methylated analog have successfully used DFT to map complex, multi-step reaction pathways involving radical intermediates and transition states, demonstrating the power of these methods to predict reaction products and kinetics. rsc.orgnih.gov A similar approach could be used to model the reactivity of the chloroethyl group, predicting its susceptibility to substitution or elimination reactions and the associated energy barriers.

Structure-Reactivity Relationship (SAR) Elucidation at a Theoretical Level

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural features to its chemical reactivity. ias.ac.in At a theoretical level, this involves calculating a range of molecular descriptors for a series of related compounds and correlating them with observed or predicted reactivity. tcmsp-e.com

For this compound and its analogs (e.g., by varying the substituent at the 5-position or modifying the alkyl chain), a theoretical SAR study would involve calculating various descriptors:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment. scirp.org

Steric Descriptors: Molecular volume, surface area.

Thermodynamic Descriptors: Enthalpies of formation. scirp.org

Influence of Substituents on Chemical Reactivity

Computational studies on benzothiazole derivatives have provided significant insights into how various substituents influence the chemical reactivity of the core structure. The nature and position of these substituents can profoundly alter the electronic distribution and, consequently, the molecule's susceptibility to electrophilic or nucleophilic attack.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzothiazole ring system modulates its reactivity. For instance, studies on substituted benzothiazoles have shown that EDGs, such as methyl (-CH₃) or amino (-NH₂) groups, tend to increase the electron density on the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density, which can direct nucleophilic attacks. acs.orgresearchgate.net

In the specific context of this compound, the chloroethyl group at the 5-position is expected to exhibit a mild electron-withdrawing inductive effect (-I) due to the electronegativity of the chlorine atom. This effect would slightly decrease the electron density of the benzene (B151609) portion of the benzothiazole ring. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the molecular electrostatic potential (MEP), which visually represents the electron density distribution and helps predict sites for electrophilic and nucleophilic reactions. mdpi.com

Furthermore, the reactivity of the chloroethyl side chain itself is a key aspect. The chlorine atom, being a good leaving group, makes the alpha-carbon susceptible to nucleophilic substitution reactions. The stability of the potential carbocation intermediate formed upon the departure of the chloride ion would be influenced by the electronic nature of the benzothiazole ring system.

Interactive Data Table: Influence of Substituents on Benzothiazole Reactivity (Illustrative Analogs)

CompoundSubstituentPositionPredicted Effect on Ring Electron DensityExpected Influence on Reactivity
2-Methylbenzothiazole-CH₃2IncreaseActivation towards electrophiles
2-Aminobenzothiazole (B30445)-NH₂2IncreaseStrong activation towards electrophiles
2-Hydroxybenzothiazole-OH2IncreaseActivation towards electrophiles
6-Nitrobenzothiazole-NO₂6DecreaseDeactivation towards electrophiles
5-Chlorobenzothiazole-Cl5DecreaseDeactivation towards electrophiles

Topological and Electronic Descriptors

Topological and electronic descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's topology and electronic properties. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. nih.govplos.org

For benzothiazole derivatives, a range of electronic descriptors are commonly calculated using computational methods like DFT. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are critical for determining the electron-donating and electron-accepting abilities of a molecule. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net

HOMO-LUMO Gap (ΔE): As mentioned, this energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A lower ΔE suggests that the molecule is more polarizable and reactive. mdpi.com

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): Resistance to change in electron distribution. psu.eduunam.mx

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution. psu.eduunam.mx

Electronegativity (χ): The power of an atom or group to attract electrons. unam.mx

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. psu.eduunam.mx

Topological descriptors, on the other hand, are derived from the graph representation of the molecule. They encode information about the size, shape, branching, and connectivity of the molecule. In QSAR studies of benzothiazole analogs, descriptors such as subdivided surface areas and adjacency and distance matrices have been shown to be significant. nih.gov These descriptors help to build predictive models for various biological activities, including anticancer and anthelmintic properties. nih.govplos.org

Interactive Data Table: Calculated Descriptors for Benzothiazole and Analogs (Illustrative Values)

DescriptorBenzothiazole2-Hydroxybenzothiazole2-Aminobenzothiazole
HOMO Energy (eV)-0.2471-0.2392-0.2221
LUMO Energy (eV)-0.0501-0.0334-0.0266
HOMO-LUMO Gap (ΔE) (eV)0.1970.20580.1955
Chemical Hardness (η)0.16600.16740.1566
Chemical Softness (S)6.02395.97416.3851
Electrophilicity Index (ω)0.13750.11860.1121

Note: The data in the tables are illustrative and based on findings for analogous compounds. Specific experimental or calculated data for this compound are not available in the cited literature.

Scaffold Utility in Chemical Biology Research

Design Principles for Novel Chemical Probes and Tools

While specific research on 5-(1-Chloroethyl)benzo[d]thiazole as a chemical probe is not extensively documented in publicly available literature, the design principles for such tools can be inferred from the broader class of benzothiazole-based probes. The benzothiazole (B30560) moiety itself can serve as a fluorophore, and its derivatives are used in the development of fluorescent probes and sensors. mdpi.commdpi.com

The design of a chemical probe based on this compound would likely leverage the reactive chloroethyl group. This group can act as an electrophilic handle, allowing for covalent modification of target biomolecules. The design principles would involve:

Reactive Handle: The 1-chloroethyl group provides a site for nucleophilic substitution, enabling the attachment of the benzothiazole scaffold to proteins or other macromolecules. This is a key feature for designing activity-based probes that can covalently label enzyme active sites.

Linker Chemistry: A linker could be introduced at the chloroethyl position to attach other functionalities, such as a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for pulldown experiments) or a photo-crosslinking group.

Scaffold Properties: The benzothiazole core's photophysical properties could be modulated by further substitution on the benzene (B151609) ring to fine-tune its fluorescence emission for specific imaging applications. rsc.org

Exploration of Molecular Interactions through in vitro Biochemical Assays

Direct in vitro biochemical assay data for this compound is sparse. However, the broader class of benzothiazole derivatives has been extensively studied in various assays to probe molecular interactions. nih.govresearchgate.net For instance, benzothiazole derivatives have been evaluated for their inhibitory activity against enzymes such as DNA gyrase and topoisomerase. rsc.org

Should this compound be used in such assays, its role would likely be as a starting material or an intermediate in the synthesis of a library of compounds to be screened. The assays could include:

Enzyme Inhibition Assays: To identify if derivatives inhibit specific enzymes, such as kinases, proteases, or glycosidases. google.comgoogle.com

Binding Assays: To determine the affinity and selectivity of the synthesized ligands for their target proteins.

Cell-Based Assays: To assess the biological activity of the derived compounds in a cellular context, for example, by measuring cytotoxicity or the inhibition of specific signaling pathways. rsc.org

A study on a related compound, 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenyl-ethoxy)benzo[d]thiazole-6-carboxylic acid, demonstrated potent inhibition of bacterial gyrase and topoisomerase IV in in vitro assays, highlighting the potential of the benzothiazole scaffold in targeting bacterial enzymes.

Role as a Privileged Scaffold in Ligand Design (focus on design, not efficacy)

The most direct application of this compound in ligand design is documented in its use as a key intermediate for the synthesis of glycosidase inhibitors. google.comgoogle.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, and their inhibitors are of interest for the treatment of various diseases, including diabetes and viral infections. google.com

A patent has described the use of this compound in a multi-step synthesis to create more complex spiro compounds that act as glycosidase inhibitors. google.com In this context, the 1-chloroethyl group serves as a reactive site for coupling with other molecular fragments to build the final ligand. The design strategy involves using the benzothiazole as a stable core structure to which other pharmacophoric elements are attached.

The synthesis outlined in the patent involves the reaction of this compound with a piperidine (B6355638) derivative to form a more complex intermediate, which is then further elaborated. google.com This highlights the role of this compound as a versatile building block in a modular approach to ligand design.

Table 1: Synthetic Utility of this compound in Ligand Design

Role of ScaffoldReaction TypeExample ApplicationReference
IntermediateNucleophilic SubstitutionSynthesis of glycosidase inhibitors google.comgoogle.com

Applications in Materials Science (e.g., dyes, optoelectronics)

The benzothiazole nucleus is a well-known chromophore and has been incorporated into various functional materials. mdpi.com Benzothiazole derivatives are utilized as fluorescent dyes, and their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netrsc.org

While specific applications of this compound in materials science are not widely reported, its structure suggests potential utility. The chloroethyl group could be used to polymerize or graft the benzothiazole unit onto other materials.

Potential, though not yet demonstrated, applications could include:

Functional Dyes: The chloroethyl group could be modified to attach the benzothiazole chromophore to textiles or other substrates.

Organic Semiconductors: The benzothiazole core can be part of a larger conjugated system in materials designed for organic field-effect transistors (OFETs).

Photosensitizers: Benzothiazole derivatives have been explored as photosensitizers.

Research on benzo[1,2-b:6,5-b′]dithiophene-4,5-dione derivatives, which share a similar heterocyclic core, has shown their potential in organic field-effect transistors, with some derivatives exhibiting electron mobilities suitable for n-channel materials.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has traditionally involved multi-step processes that may use harsh reagents and generate significant waste. semanticscholar.org Modern chemistry is increasingly driven by the principles of green chemistry, aiming for atom-economical, energy-efficient, and environmentally benign synthetic methods. mdpi.com For 5-(1-Chloroethyl)benzo[d]thiazole, future research will likely focus on moving beyond conventional methods towards these greener alternatives.

Key areas of development include one-pot reactions, which combine multiple synthetic steps into a single operation, thereby saving time, resources, and reducing waste. semanticscholar.orgrsc.org The use of microwave-assisted synthesis is another promising avenue, as it can dramatically reduce reaction times and improve yields compared to traditional heating methods. mdpi.comscielo.br Furthermore, the exploration of novel catalytic systems, including heterogeneous catalysts that can be easily recovered and reused, and biocatalysts like laccases, aligns with green chemistry goals. mdpi.com Solvents are a major contributor to the environmental impact of chemical processes; therefore, research into using greener solvents like water or conducting reactions in solvent-free conditions is critical. semanticscholar.orgmdpi.com

Table 1: Comparison of Synthetic Approaches for Benzothiazole Derivatives

Synthetic StrategyTraditional ApproachEmerging Sustainable ApproachPotential Advantages of Sustainable Approach
Reaction TypeMulti-step synthesis with isolation of intermediates.One-pot, multicomponent reactions. semanticscholar.orgIncreased efficiency, reduced waste, and lower costs.
Energy InputConventional heating (reflux).Microwave irradiation, sonochemistry. mdpi.commdpi.comDrastically reduced reaction times, higher yields.
CatalysisHomogeneous catalysts, often toxic metals.Heterogeneous catalysts (e.g., SnP2O7), biocatalysts (e.g., laccases), metal-free catalysts. mdpi.comEasy recovery and reusability, milder reaction conditions, lower toxicity.
SolventsVolatile organic compounds (VOCs) like toluene. mdpi.comGreen solvents (water, ethanol) or solvent-free conditions. semanticscholar.orgmdpi.comReduced environmental impact and improved safety.

Exploration of Novel Reactivity Patterns for Diversification

The structure of this compound offers multiple sites for chemical modification, making it a versatile building block for creating a diverse library of new compounds. semanticscholar.org The benzothiazole ring itself can undergo various substitutions, and the chloroethyl group provides a reactive handle for introducing new functional groups. wikipedia.orgrsc.org

Future research will focus on exploring novel reactivity patterns to expand the chemical space accessible from this intermediate. This includes transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds on the aromatic ring. nih.gov The chloroethyl side chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of moieties such as amines, azides, thiols, and alkoxides, leading to new classes of derivatives with potentially unique biological activities. google.comacs.org Understanding the interplay between substituents on the benzothiazole ring and the reactivity of the side chain will be crucial for designing targeted molecules. rsc.org

Table 2: Potential Diversification Reactions for this compound

Reaction SiteReaction TypePotential Reagents/CatalystsResulting Functional Group/Scaffold
Chloroethyl GroupNucleophilic SubstitutionAmines, Piperazines, Thiols, AlcoholsAmine, Piperazine, Thioether, Ether derivatives. acs.org
Benzene (B151609) RingC-H Activation/FunctionalizationPalladium, Copper, or Ruthenium catalysts. nih.govAryl, alkyl, or heteroaryl substitutions.
Benzene RingElectrophilic Aromatic SubstitutionNitrating agents, HalogensIntroduction of nitro or halogen groups, which can be further modified. rsc.org
Thiazole (B1198619) RingMetal-catalyzed cross-couplingBoronic acids (Suzuki), Organostannanes (Stille)Functionalization at the C2 position.

Advanced Characterization Methodologies

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to confirm their structure, purity, and stereochemistry becomes paramount. While standard techniques like NMR and mass spectrometry are fundamental, advanced methodologies can provide deeper insights. mdpi.com

Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF-MS) is a powerful technique for separating and identifying trace-level compounds in complex mixtures, which will be invaluable for analyzing reaction byproducts and metabolites. researchgate.net For compounds with stereocenters, such as the chiral carbon in the 1-chloroethyl group, advanced NMR techniques and chiral chromatography are essential for determining enantiomeric purity. The study of solid-state properties, such as crystal packing and polymorphism, can be investigated using techniques like single-crystal X-ray diffraction, which is important for understanding the physical properties of the final compounds. acs.org

Table 3: Advanced Methodologies for Characterization

MethodologyApplicationInformation Gained
GCxGC-TOF-MSAnalysis of complex reaction mixtures and environmental samples. researchgate.netEnhanced separation, identification, and quantification of target analytes and impurities.
Single-Crystal X-ray DiffractionDetermination of solid-state structure. acs.orgPrecise molecular geometry, stereochemistry, and intermolecular interactions.
Chiral HPLCSeparation of enantiomers. mdpi.comDetermination of enantiomeric excess and purity.
Advanced NMR (e.g., NOESY, HSQC)Detailed structural elucidation in solution. mdpi.comSpatial proximity of atoms, carbon-proton correlations, and conformational analysis.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. researchgate.net These computational tools can accelerate the discovery and development of new molecules by predicting properties, optimizing reaction conditions, and even planning synthetic routes.

For this compound, AI/ML models can be trained on existing data for benzothiazole derivatives to predict the biological activity or physical properties of novel, virtual compounds. researchgate.net This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Machine learning algorithms can also predict the outcomes of chemical reactions, helping to identify the optimal conditions (catalyst, solvent, temperature) for synthesizing new derivatives. researchgate.net Furthermore, retrosynthesis software powered by AI can propose novel and efficient synthetic pathways to complex target molecules based on the this compound scaffold.

Table 4: Applications of AI and Machine Learning in Benzothiazole Research

AI/ML ApplicationSpecific TaskPotential Impact on Research
Drug Design & DiscoveryPredicting bioactivity (e.g., QSAR models) and toxicity of virtual derivatives. mdpi.comAccelerated identification of lead compounds with desired therapeutic profiles.
Reaction PredictionForecasting the products and yields of unknown reactions. researchgate.netMore efficient exploration of novel reactivity patterns.
Synthesis PlanningAutomated design of retrosynthetic routes to complex target molecules. researchgate.netDiscovery of more efficient and novel synthetic strategies.
Catalyst DiscoveryScreening for and designing optimal catalysts for specific transformations.Development of more efficient and sustainable synthetic methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1-Chloroethyl)benzo[d]thiazole derivatives?

  • Methodological Answer : The synthesis typically involves heterogenous catalysis or cross-coupling reactions. For example, nickel-catalyzed cross-coupling (4 mol% NiCl₂(dppf) with 4 mol% 2,2'-bipyridine ligand) enables coupling of 2-substituted benzo[d]thiazoles with aryl/alkenyl aluminum reagents, yielding derivatives in 41–94% under conventional heating or microwave conditions . Alternatively, PEG-400-mediated reactions with substituted chlorobenzoyl chlorides and Bleaching Earth Clay (pH 12.5) at 70–80°C provide high-purity products after recrystallization .

Q. How is structural purity verified for this compound derivatives?

  • Methodological Answer : Characterization employs IR spectroscopy (C–S/C–Cl bond vibrations at 650–750 cm⁻¹), ¹H/¹³C NMR (chemical shifts for chloroethyl and thiazole protons at δ 4.0–5.5 ppm), and elemental analysis (C, H, N, S, Cl % deviation <0.4%). Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:3) monitors reaction progress .

Q. What analytical techniques are critical for tracking reaction intermediates?

  • Methodological Answer : TLC with UV visualization and NMR spectroscopy are standard. For complex intermediates, high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., bond angles like C2–N1–C7 = 113.7° in related benzimidazoles) resolves structural ambiguities .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in benzo[d]thiazole synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –Cl) on aryl aluminum reagents reduce coupling yields due to decreased nucleophilicity, while electron-donating groups (e.g., –OCH₃) enhance reactivity. Hammett plots or DFT calculations (e.g., Mulliken charges on the thiazole ring) quantify these effects .

Q. What catalytic systems optimize cross-coupling yields for chloroethyl-substituted derivatives?

  • Methodological Answer : NiCl₂(dppf)/bipyridine systems outperform Pd-based catalysts in tolerance to electron-deficient substrates. Microwave irradiation (120°C, 30 min) increases yields by 15–20% compared to conventional heating . Ligand screening (e.g., dppf vs. PPh₃) and solvent polarity (DMF > THF) further modulate efficiency .

Q. How to resolve contradictions in biological activity data for structurally similar derivatives?

  • Methodological Answer : Comparative assays (e.g., antimicrobial MIC values vs. anticancer IC₅₀) under standardized protocols (CLSI guidelines) clarify target specificity. For example, thiazole-triazole hybrids show higher antifungal activity (MIC = 2–8 µg/mL) than benzimidazole derivatives due to enhanced membrane permeability . SAR studies correlate –Cl substitution at C5 with increased anticancer activity (e.g., 70% inhibition of MCF-7 cells at 10 µM) .

Q. What strategies mitigate side reactions during chloroethyl functionalization?

  • Methodological Answer : Protecting groups (e.g., acetyl for –NH₂) prevent undesired alkylation. Low-temperature (–10°C) slow addition of chloroethylating agents (e.g., ClCH₂CH₂Br) minimizes polychlorination. Post-synthetic purification via column chromatography (silica gel, 5% EtOAc in DCM) isolates mono-substituted products .

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